2-benzyl-1H-pyrrole
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Overview
Description
2-Benzyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The benzyl group attached to the nitrogen atom enhances its chemical reactivity and potential applications. Pyrroles are known for their biological and pharmacological activities, making them significant in various fields of research and industry.
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with benzylamine in the presence of a catalytic amount of iron (III) chloride.
Cyclization of N-Benzyl-2,5-dimethoxytetrahydrofuran: This method involves the cyclization of N-benzyl-2,5-dimethoxytetrahydrofuran under acidic conditions to form this compound.
Industrial Production Methods:
- Industrial production often employs the Paal-Knorr synthesis due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: N-bromosuccinimide for bromination, nitric acid for nitration.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 2-Benzylpyrrolidine.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
2-Benzyl-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzyl-1H-pyrrole involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Uniqueness of 2-Benzyl-1H-pyrrole:
Properties
IUPAC Name |
2-benzyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8,12H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKAGUHQYDCQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318355 |
Source
|
Record name | 2-Benzyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33234-48-9 |
Source
|
Record name | NSC329211 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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